C-Terminal Amide Advantage
H-Thr(tBu)-NH₂·HCl (MW 210.70 as HCl salt) carries a pre-formed C-terminal primary amide, whereas the closest free-acid analog H-Thr(tBu)-OH (MW 175.23, CAS 4378-13-6) has a free carboxylic acid at the C-terminus . In Fmoc-SPPS, synthesis of a C-terminal peptide amide using a free-acid building block requires either (a) an amide-generating resin (e.g., Rink amide, MBHA) that releases the amide upon acidolytic cleavage, or (b) a separate solution-phase amidation step post-cleavage [1]. The pre-installed amide of H-Thr(tBu)-NH₂·HCl permits direct incorporation at the N-terminus or internal position via standard coupling chemistry without dependency on resin choice for C-terminal functionality, bypassing one synthetic operation relative to the free-acid route [2].
| Evidence Dimension | Number of synthetic operations required for C-terminal amide installation |
|---|---|
| Target Compound Data | 0 additional steps (amide pre-installed on monomer); MW 210.70 (HCl salt); free α-amine available for direct coupling |
| Comparator Or Baseline | H-Thr(tBu)-OH: requires either amide resin loading or separate post-synthetic amidation step (1 additional operation); MW 175.23 (free acid); α-amine and carboxyl both available |
| Quantified Difference | Elimination of 1 synthetic operation (resin-dependent amidation or post-cleavage amidation); no quantitative yield comparison available from direct head-to-head study for this specific pair |
| Conditions | Fmoc/tBu SPPS workflow; C-terminal amide peptide target context |
Why This Matters
For procurement decisions, the pre-installed amide eliminates dependency on specific resin types and avoids the additional reagent costs, time, and potential yield losses associated with post-synthetic amidation, making H-Thr(tBu)-NH₂·HCl the preferred building block when a C-terminal or internal threonine amide residue is required in the target sequence.
- [1] Biotage. How to choose the right resin functionality for solid phase peptide synthesis. 2023. Amide resins are typically easier to work with as the first amino acid loading is a simple amide bond; C-terminal functionality falls into acid, amide, or other categories. View Source
- [2] Patent US20060276626A1. Methods for the production of peptide derivatives. 2006. Describes use of amino acid amides in peptide coupling without requiring C-terminal activation. View Source
